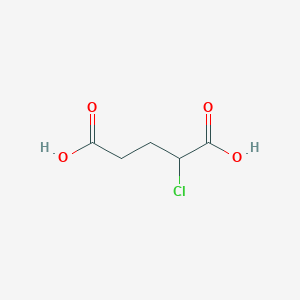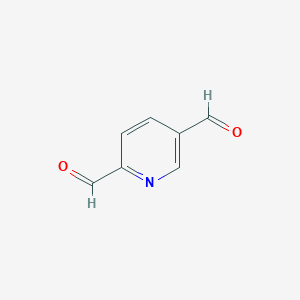
2,5-吡啶二甲醛
描述
Pyridine-2,5-dicarbaldehyde: is an organic compound with the chemical formula C7H5NO2. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
科学研究应用
Chemistry: Pyridine-2,5-dicarbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes .
Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a ligand in the development of metal-based drugs .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, 2,5-pyridinedicarboxaldehyde is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
作用机制
Target of Action
2,5-Pyridinedicarboxaldehyde, a natural N-heterocyclic compound, is primarily targeted by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth .
Mode of Action
It has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
Biochemical Pathways
strain YJ-5 can completely degrade 2,5-Pyridinedicarboxaldehyde within 7 days . A new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, was identified during this degradation process .
Pharmacokinetics
strain YJ-5 suggests that it can be metabolized by certain microorganisms .
Result of Action
The result of the action of 2,5-Pyridinedicarboxaldehyde is the formation of a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, during its biodegradation process by Agrobacterium sp. strain YJ-5 .
Action Environment
The action of 2,5-Pyridinedicarboxaldehyde is influenced by environmental factors. For instance, the optimal growth conditions for Agrobacterium sp. strain YJ-5, which degrades 2,5-Pyridinedicarboxaldehyde, are a temperature of 30°C, pH 7.0, and a substrate concentration of 0.6 mmol .
生化分析
Biochemical Properties
2,5-Pyridinedicarboxaldehyde plays a significant role in biochemical reactions, particularly in the context of biodegradation. It interacts with various enzymes and proteins, including those found in the bacterium Agrobacterium sp. strain YJ-5. This bacterium can utilize 2,5-Pyridinedicarboxaldehyde as the sole carbon source for growth. The compound is completely degraded within 7 days under optimal conditions of temperature, pH, and substrate concentration. During this process, a new intermediate, 6-hydroxy-2,5-Pyridinedicarboxaldehyde, is formed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyridinedicarboxaldehyde change over time. The compound is stable under optimal conditions but undergoes degradation when exposed to specific environmental factors. Over time, the degradation products, such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde, accumulate and may have long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Pyridinedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm .
Metabolic Pathways
2,5-Pyridinedicarboxaldehyde is involved in various metabolic pathways, particularly those related to its biodegradation. The compound interacts with enzymes that facilitate its conversion into intermediates such as 6-hydroxy-2,5-Pyridinedicarboxaldehyde. These metabolic pathways are essential for the compound’s utilization as a carbon source and its eventual breakdown into simpler molecules .
Transport and Distribution
Within cells and tissues, 2,5-Pyridinedicarboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are crucial for understanding how the compound exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Pyridinedicarboxaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is important for elucidating the precise biochemical roles of 2,5-Pyridinedicarboxaldehyde within cells .
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-Dimethylpyridine: One common method involves the oxidation of 2,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Formylation of Pyridine Derivatives: Another method involves the formylation of pyridine derivatives using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods: Industrial production of 2,5-pyridinedicarboxaldehyde often involves large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: Pyridine-2,5-dicarbaldehyde can undergo further oxidation to form pyridine-2,5-dicarboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Condensation: Amines, mild heating, and sometimes catalytic amounts of acid or base.
Major Products:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 2,5-Pyridinedimethanol.
Condensation: Schiff bases.
相似化合物的比较
2-Pyridinecarboxaldehyde: This compound has a single aldehyde group at the 2nd position of the pyridine ring.
3-Pyridinecarboxaldehyde: With an aldehyde group at the 3rd position, this compound exhibits different reactivity and is used in different synthetic pathways.
4-Pyridinecarboxaldehyde: The aldehyde group at the 4th position makes this compound useful in different types of condensation reactions compared to 2,5-pyridinedicarboxaldehyde.
Uniqueness: Pyridine-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide enhanced reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex structures and coordination complexes, making it a valuable compound in various fields .
属性
IUPAC Name |
pyridine-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYIGSUECJNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479434 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-01-8 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


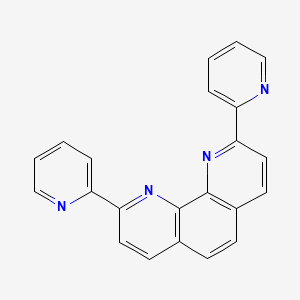
![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)
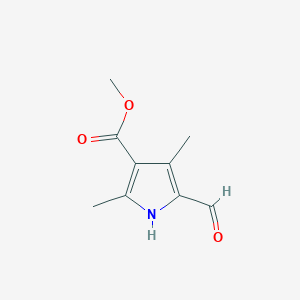
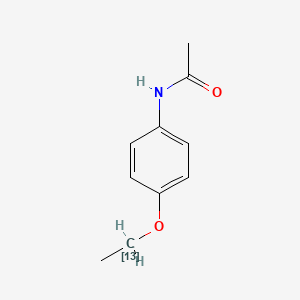
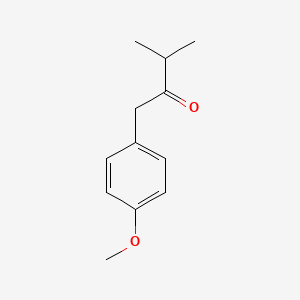
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
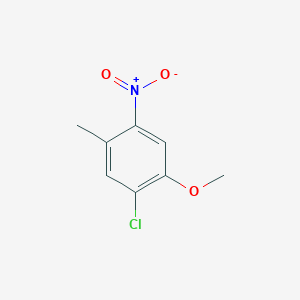
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
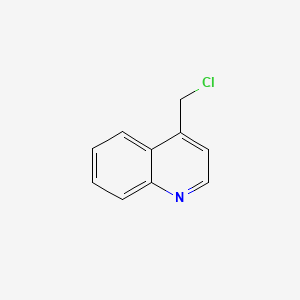
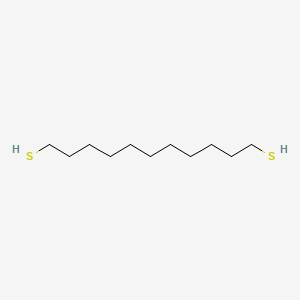
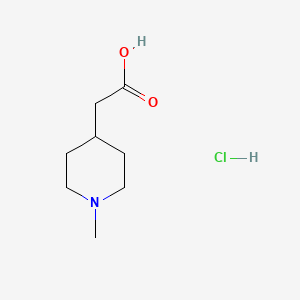
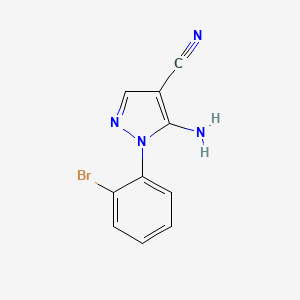
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
